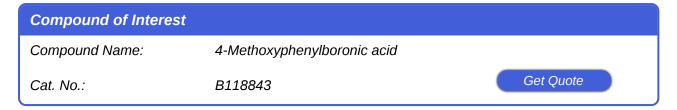


# A Comparative Guide to the Analytical Characterization of 4-Methoxyphenylboronic Acid

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For Researchers, Scientists, and Drug Development Professionals

The rigorous characterization of reagents like **4-Methoxyphenylboronic acid** is fundamental to ensuring the reliability, reproducibility, and safety of chemical syntheses and drug development processes. This guide provides a comparative overview of key analytical techniques used to confirm the identity, purity, and structural integrity of **4-Methoxyphenylboronic acid**, complete with experimental data and protocols.

#### **Physicochemical Properties**

Before delving into spectroscopic and chromatographic techniques, a primary characterization step involves determining the basic physical properties of the compound. These values serve as a quick and simple preliminary check of sample identity and purity.

Property	Typical Value
Molecular Formula	C7H9BO3
Molecular Weight	151.96 g/mol [1][2]
Appearance	White to light beige crystalline powder[3]
Melting Point	204-206 °C[3][4][5][6]



# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and boron (¹¹B) atoms within the **4-Methoxyphenylboronic acid** molecule.

**Comparative Data** 

Technique	Solvent	Key Chemical Shifts (δ, ppm)	Purpose
<sup>1</sup> H NMR	DMSO-d <sub>6</sub>	~7.7 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~3.8 (s, 3H, OCH <sub>3</sub> ), ~8.0 (s, 2H, B(OH) <sub>2</sub> )	Confirms proton framework and substitution pattern.
<sup>13</sup> C NMR	DMSO-d <sub>6</sub>	~161 (Ar-C-O), ~136 (Ar-C), ~113 (Ar-C), ~55 (OCH <sub>3</sub> )	Reveals the number and type of carbon atoms.[7]
<sup>11</sup> B NMR	-	A single broad peak is expected	Confirms the presence of the boronic acid group.[8]

#### Experimental Protocol: <sup>1</sup>H NMR

- Sample Preparation: Dissolve approximately 5-10 mg of 4-Methoxyphenylboronic acid in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
- Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
- Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
- Analysis: Calibrate the spectrum using the residual solvent peak (DMSO at ~2.50 ppm).
   Integrate the signals to determine the relative ratios of protons and analyze the coupling



patterns to confirm the substitution on the aromatic ring.

## Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. For **4-Methoxyphenylboronic acid**, it is particularly useful for confirming the presence of O-H, C-H, C=C, C-O, and B-O bonds.

**Key Vibrational Frequencies** 

Functional Group	Wavenumber (cm⁻¹)	Vibration Type
O-H (Boronic Acid)	~3300-3400 (broad)	Stretching
C-H (Aromatic)	~3000-3100	Stretching
C-H (Aliphatic, -OCH₃)	~2800-3000	Stretching
C=C (Aromatic)	~1600, ~1490	Stretching
В-О	~1350	Stretching
C-O (Ether)	~1250, ~1030	Stretching

Note: Experimental values can be found in various sources.[9][10][11]

# Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: Place a small amount of the solid 4-Methoxyphenylboronic acid powder directly onto the ATR crystal.
- Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
- Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum (typically averaging 16-32 scans) over a range of 4000-400 cm<sup>-1</sup>.



 Analysis: The resulting spectrum should be analyzed for the presence of the characteristic absorption bands listed in the table above.

## **High-Performance Liquid Chromatography (HPLC)**

HPLC is a premier technique for determining the purity of **4-Methoxyphenylboronic acid** and quantifying any impurities. A robust HPLC-UV method can separate the main compound from related substances and degradation products.[12]

**Comparative Performance** 

Parameter	Typical Result
Purity Assay	≥95-97%[2][4][5]
Retention Time (tR)	Method-dependent, but highly reproducible
Resolution (Rs)	>2.0 between the main peak and closest impurity

#### **Experimental Protocol: Reversed-Phase HPLC**

- Sample Preparation: Accurately weigh and dissolve a known amount of 4-Methoxyphenylboronic acid in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of ~1 mg/mL.
- Instrumentation:
  - Column: C18 stationary phase (e.g., XBridge Premier BEH C18, 4.6 x 100 mm).[13]
  - Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially modified with an additive like formic acid to improve peak shape.[13]
  - Flow Rate: 1.0 mL/min.[13]
  - Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).
  - Injection Volume: 3.0 μL.[13]



Analysis: Run the sample through the HPLC system. The purity is calculated based on the
relative peak area of 4-Methoxyphenylboronic acid compared to the total area of all peaks
in the chromatogram.

## **Mass Spectrometry (MS)**

Mass spectrometry is used to determine the molecular weight of **4-Methoxyphenylboronic acid**, further confirming its identity. When coupled with a chromatographic technique (LC-MS), it becomes a powerful tool for identifying unknown impurities.

**Expected Mass Data** 

Ionization Mode	Expected m/z	lon
Electrospray (ESI+)	153.07	[M+H]+
Electrospray (ESI-)	151.05	[M-H] <sup>-</sup>

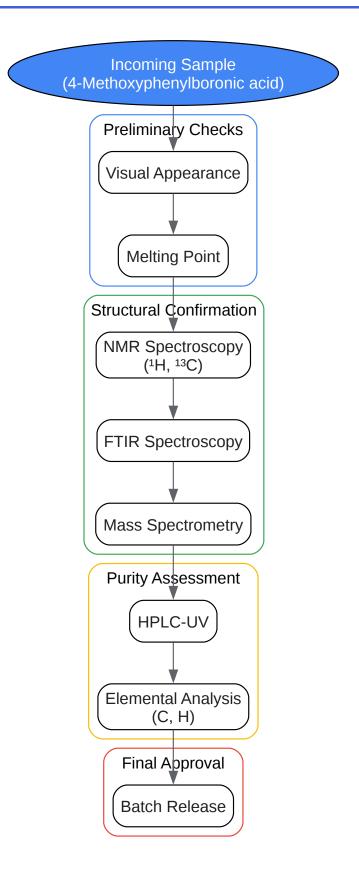
#### **Experimental Protocol: Direct Infusion ESI-MS**

- Sample Preparation: Prepare a dilute solution of the sample (~10 μg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Use an electrospray ionization mass spectrometer.
- Infusion: Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10  $\mu$ L/min).
- Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
- Analysis: Compare the observed mass of the most abundant ion with the calculated exact mass of the expected molecular ion to confirm the molecular formula.

#### **Workflow for Complete Characterization**

The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of **4-Methoxyphenylboronic acid**.





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Caption: Logical workflow for the analytical characterization of **4-Methoxyphenylboronic acid**.



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